molecular formula C27H34N2O3 B12774045 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate CAS No. 83949-82-0

2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate

Cat. No.: B12774045
CAS No.: 83949-82-0
M. Wt: 434.6 g/mol
InChI Key: WNXQKWADOSVZGV-UHFFFAOYSA-M
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Description

2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multi-step organic reactions. The starting materials are usually indole derivatives, which undergo a series of reactions including alkylation, methoxylation, and vinylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)ethyl)-1,3,3-trimethyl-3H-indolium acetate
  • 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)propyl)-1,3,3-trimethyl-3H-indolium acetate

Uniqueness

The uniqueness of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate lies in its specific chemical structure, which imparts unique properties and activities compared to other similar compounds. These properties may include specific binding affinities, reactivity, and biological activities.

Properties

CAS No.

83949-82-0

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

5-methoxy-2,3,3-trimethyl-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2H-indol-1-ium;acetate

InChI

InChI=1S/C25H31N2O.C2H4O2/c1-17-24(2,3)20-16-18(28-7)12-13-22(20)27(17)15-14-23-25(4,5)19-10-8-9-11-21(19)26(23)6;1-2(3)4/h8-17H,1-7H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

WNXQKWADOSVZGV-UHFFFAOYSA-M

Isomeric SMILES

CC1C(C2=C([N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-]

Canonical SMILES

CC1C(C2=C([N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-]

Origin of Product

United States

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